Boiling Point: 2-Thienyl vs. 3-Thienyl Isomer
The 2-thienyl isomer (CAS 35294-37-2) exhibits a significantly higher predicted boiling point compared to its 3-thienyl positional isomer (CAS 172035-84-6). This 24.1 °C difference arises from altered intermolecular interactions due to sulfur atom orientation and is relevant for distillation-based purification and thermal stability considerations .
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 323.0 ± 17.0 °C |
| Comparator Or Baseline | 1-[4-(3-Thienyl)phenyl]ethanone: 298.9 ± 15.0 °C |
| Quantified Difference | 24.1 °C higher for the 2-thienyl isomer |
| Conditions | Predicted by ACD/Labs Percepta Platform (v14.00) |
Why This Matters
The higher boiling point of the 2-thienyl isomer provides a wider thermal window for solvent evaporation and distillative workup, reducing the risk of unintended volatilization loss during purification compared to the 3-thienyl analog.
